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Compound of Interest

Compound Name: 1-Fluoro-2,2-dimethylpropane

Cat. No.: B3054227

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for neopentyl fluoride (1-
fluoro-2,2-dimethylpropane) and its structural isomers, tert-butyl fluoride, isobutyl fluoride,
and the straight-chain analogue, n-pentyl fluoride. Due to the limited availability of experimental
data for neopentyl fluoride, this guide utilizes predicted spectroscopic values to facilitate its
characterization and differentiation from similar alkyl fluorides.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features for neopentyl fluoride and its
comparators. These values are essential for the identification and structural elucidation of these
compounds.

Table 1: *H NMR Spectroscopic Data
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Table 2: 13C NMR Spectroscopic Data

Compound C1 (ppm, *JCF Hz)

C2 (ppm, 2JCF Hz)

Other Carbons
(ppm)

Neopentyl Fluoride

~90 (d, ~165 ~35 (d, ~20 ~27 (-C(CH
(Predicted) ( ) (d, ~20) (C(CH=):)
tert-Butyl Fluoride ~94 (d, ~170) ~31 (d, ~21)
_ ~20 (-CH), ~19 (-
Isobutyl Fluoride ~89 (d, ~165) ~29 (d, ~20)
CH(CHs)2)
n-Pentyl Fluoride ~84 (d, ~164) ~30 (d, ~19) ~28, ~22, ~14

Table 3: 1°F NMR Spectroscopic Data

Compound Chemical Shift (ppm vs. CFCls)
Neopentyl Fluoride (Predicted) ~-220

tert-Butyl Fluoride ~-145[1][2]

Isobutyl Fluoride ~-218

n-Pentyl Fluoride ~-218
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Table 4: Infrared (IR) Spectroscopy Data

Other Key Absorptions

Compound C-F Stretch (cm™?)

(cm™)
Neopentyl Fluoride (Predicted)  ~1050 C-H stretch: 2800-3000
tert-Butyl Fluoride ~1190 C-H stretch: 2800-3000
Isobutyl Fluoride ~1050 C-H stretch: 2800-3000
n-Pentyl Fluoride ~1075 C-H stretch: 2800-3000

Table 5: Mass Spectrometry Data

Compound Molecular lon (M*, m/z) Key Fragment lons (m/z)
Neopentyl Fluoride (Predicted) 90 57 (IM-CHzF]%), 41
tert-Butyl Fluoride 76 57 ([M-FI*)

Isobutyl Fluoride 76 57, 43

n-Pentyl Fluoride 90 43, 29

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument

parameters should be optimized for the specific sample and apparatus used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H,

13C’ 19F)

o Sample Preparation: Dissolve 5-10 mg of the alkyl fluoride in approximately 0.6 mL of a

deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

e 1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include
a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.
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13C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-100
ppm) is necessary. Due to the lower natural abundance of 13C, a larger number of scans and
a longer relaxation delay (e.g., 2-5 seconds) are typically required.

19F NMR: A dedicated fluorine probe or a broadband probe tuned to the °F frequency is
required. A wide spectral width is often necessary due to the large chemical shift range of
fluorine. A common reference standard is CFCls (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a small drop can be placed between two KBr or
NaCl plates to form a thin film. Solid samples can be analyzed as a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample holder first, which is then automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: For volatile compounds like alkyl fluorides, gas chromatography-mass
spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile
solvent (e.g., dichloromethane) is injected into the GC.

lonization: Electron ionization (El) at 70 eV is a standard method for generating fragment
ions.

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z).

Data Analysis: The resulting mass spectrum shows the relative abundance of different
fragment ions, which provides information about the molecular weight and structure of the
compound.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

an alkyl fluoride.
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Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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